molecular formula C13H15ClN4O B11057085 3-Chloro-1-isopropyl-8,8-dimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile

3-Chloro-1-isopropyl-8,8-dimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile

Cat. No.: B11057085
M. Wt: 278.74 g/mol
InChI Key: JTFVZJMZOXYRIN-UHFFFAOYSA-N
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Description

3-Chloro-1-isopropyl-8,8-dimethyl-6-oxo-2,7-diazabicyclo[321]oct-3-ene-4,5-dicarbonitrile is a complex organic compound featuring a bicyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-isopropyl-8,8-dimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of functional groups:

    Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-isopropyl-8,8-dimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the chloro group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could produce a variety of functionalized derivatives.

Scientific Research Applications

3-Chloro-1-isopropyl-8,8-dimethyl-6-oxo-2,7-diazabicyclo[32

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its bicyclic structure and functional groups could be useful in the development of new materials with specific properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving its molecular targets.

Mechanism of Action

The mechanism by which 3-Chloro-1-isopropyl-8,8-dimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-isopropyl-8,8-dimethyl-6-oxo-2,7-diazabicyclo[3.2.1]octane: Similar structure but lacks the ene and dicarbonitrile groups.

    8,8-Dimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile: Similar but without the chloro and isopropyl groups.

Uniqueness

The presence of the chloro, isopropyl, and dicarbonitrile groups in 3-Chloro-1-isopropyl-8,8-dimethyl-6-oxo-2,7-diazabicyclo[321]oct-3-ene-4,5-dicarbonitrile makes it unique compared to its analogs

Properties

Molecular Formula

C13H15ClN4O

Molecular Weight

278.74 g/mol

IUPAC Name

3-chloro-8,8-dimethyl-6-oxo-1-propan-2-yl-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile

InChI

InChI=1S/C13H15ClN4O/c1-7(2)13-11(3,4)12(6-16,10(19)18-13)8(5-15)9(14)17-13/h7,17H,1-4H3,(H,18,19)

InChI Key

JTFVZJMZOXYRIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12C(C(C(=C(N1)Cl)C#N)(C(=O)N2)C#N)(C)C

Origin of Product

United States

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